6-Nitroindole-3-acetic Acid 6-Nitroindole-3-acetic Acid
Brand Name: Vulcanchem
CAS No.: 79473-06-6
VCID: VC16541162
InChI: InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-4-7(12(15)16)1-2-8(6)9/h1-2,4-5,11H,3H2,(H,13,14)
SMILES:
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

6-Nitroindole-3-acetic Acid

CAS No.: 79473-06-6

Cat. No.: VC16541162

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

6-Nitroindole-3-acetic Acid - 79473-06-6

Specification

CAS No. 79473-06-6
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name 2-(6-nitro-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-4-7(12(15)16)1-2-8(6)9/h1-2,4-5,11H,3H2,(H,13,14)
Standard InChI Key UWIIUZCZYMXUQP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(=O)O

Introduction

Structural and Molecular Characteristics of 6-Nitroindole-3-acetic Acid

6-Nitroindole-3-acetic acid belongs to the indole acetic acid family, distinguished by a nitro (-NO2_2) functional group at the sixth carbon of the indole scaffold. The compound’s IUPAC name is 2-(6-nitro-1H-indol-3-yl)acetic acid, and its canonical SMILES representation is C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(=O)O\text{C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(=O)O} . The nitro group’s electron-withdrawing nature significantly alters the compound’s electronic distribution compared to IAA, influencing its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties of 6-Nitroindole-3-acetic Acid

PropertyValue
Molecular FormulaC10H8N2O4\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{4}
Molecular Weight220.18 g/mol
CAS Registry Number79473-06-6
Melting PointNot reported
SolubilityLikely polar organic solvents
StabilitySensitive to light and heat

Synthesis and Production Strategies

The synthesis of 6-NIAA typically involves nitration of indole-3-acetic acid. Recent advancements in regioselective nitration methods, such as those employing trifluoroacetyl nitrate (CF3COONO2\text{CF}_3\text{COONO}_2), offer pathways to target specific positions on the indole ring . In a representative procedure:

  • Nitration Reaction: Indole-3-acetic acid is treated with a nitrating agent under controlled conditions. For 6-substitution, meta-directing effects of the acetic acid side chain guide nitro group placement.

  • Purification: Column chromatography or recrystallization isolates 6-NIAA from byproducts like 5-nitro or 7-nitro isomers.

Key Challenges:

  • Regioselectivity: Ensuring exclusive nitration at the 6-position requires precise control of reaction parameters, including temperature and stoichiometry .

  • Yield Optimization: Current methods yield moderate quantities, necessitating catalyst development or flow chemistry approaches.

Industrial and Research Applications

6-NIAA’s applications span multiple domains:

  • Agricultural Research: As a synthetic auxin analog, it serves as a tool to study hormone signaling pathways in genetically modified crops .

  • Drug Discovery: Nitroindole scaffolds are explored in developing kinase inhibitors or antimicrobial agents due to their redox-active properties .

  • Chemical Synthesis: The compound acts as a precursor for synthesizing pyrrolo[2,3-b]indoles, which have applications in material science .

Table 2: Comparative Analysis of Nitroindole Derivatives

CompoundStructural FeatureUnique Property
Indole-3-acetic acidNo nitro groupNatural plant growth regulator
5-Nitroindole-3-acetic acidNitro at 5-positionAltered receptor binding
6-Aminoindole-3-acetic acidAmino group at 6-positionEnhanced solubility

Future Directions and Research Opportunities

  • Synthetic Chemistry: Developing catalytic asymmetric nitration to access enantiopure 6-NIAA for chiral studies.

  • Biological Screening: High-throughput assays to map its interactions with plant and mammalian proteins.

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks.

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